

Antifungal Spectrum of Fenpyrazamine Against Sclerotiniaceae: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenpyrazamine**

Cat. No.: **B1672532**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine, a novel fungicide belonging to the aminopyrazolinone chemical class, exhibits potent and specific activity against a range of phytopathogenic fungi, particularly those within the Sclerotiniaceae family.^{[1][2][3]} This technical guide provides an in-depth overview of the antifungal spectrum of **fenpyrazamine**, its mechanism of action, and the experimental methodologies used to characterize its efficacy. Quantitative data on its in vitro activity against key members of the Sclerotiniaceae, including *Botrytis*, *Sclerotinia*, and *Monilinia* species, are summarized. Detailed experimental protocols are provided to enable the replication and validation of these findings. Furthermore, this guide illustrates the key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of **fenpyrazamine**'s fungicidal properties.

Introduction

Fungi belonging to the Sclerotiniaceae family, such as *Botrytis cinerea* (gray mold), *Sclerotinia sclerotiorum* (white mold), and *Monilinia* spp. (brown rot), are responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.^{[1][2]} The development of fungicides with novel modes of action is crucial for effective disease management and to combat the emergence of resistant strains.^[1] **Fenpyrazamine**, developed by Sumitomo Chemical Co., Ltd., is a sterol biosynthesis inhibitor (SBI) that offers a valuable tool in the control of these devastating pathogens.^{[1][3][4]} This guide serves as a comprehensive

technical resource on the antifungal activity of **fenpyrazamine** against the Sclerotiniaceae family.

Antifungal Spectrum of Fenpyrazamine

Fenpyrazamine demonstrates high antifungal activity against several economically important members of the Sclerotiniaceae family.^{[1][2]} Its efficacy has been quantified through the determination of EC50 values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

Quantitative Data

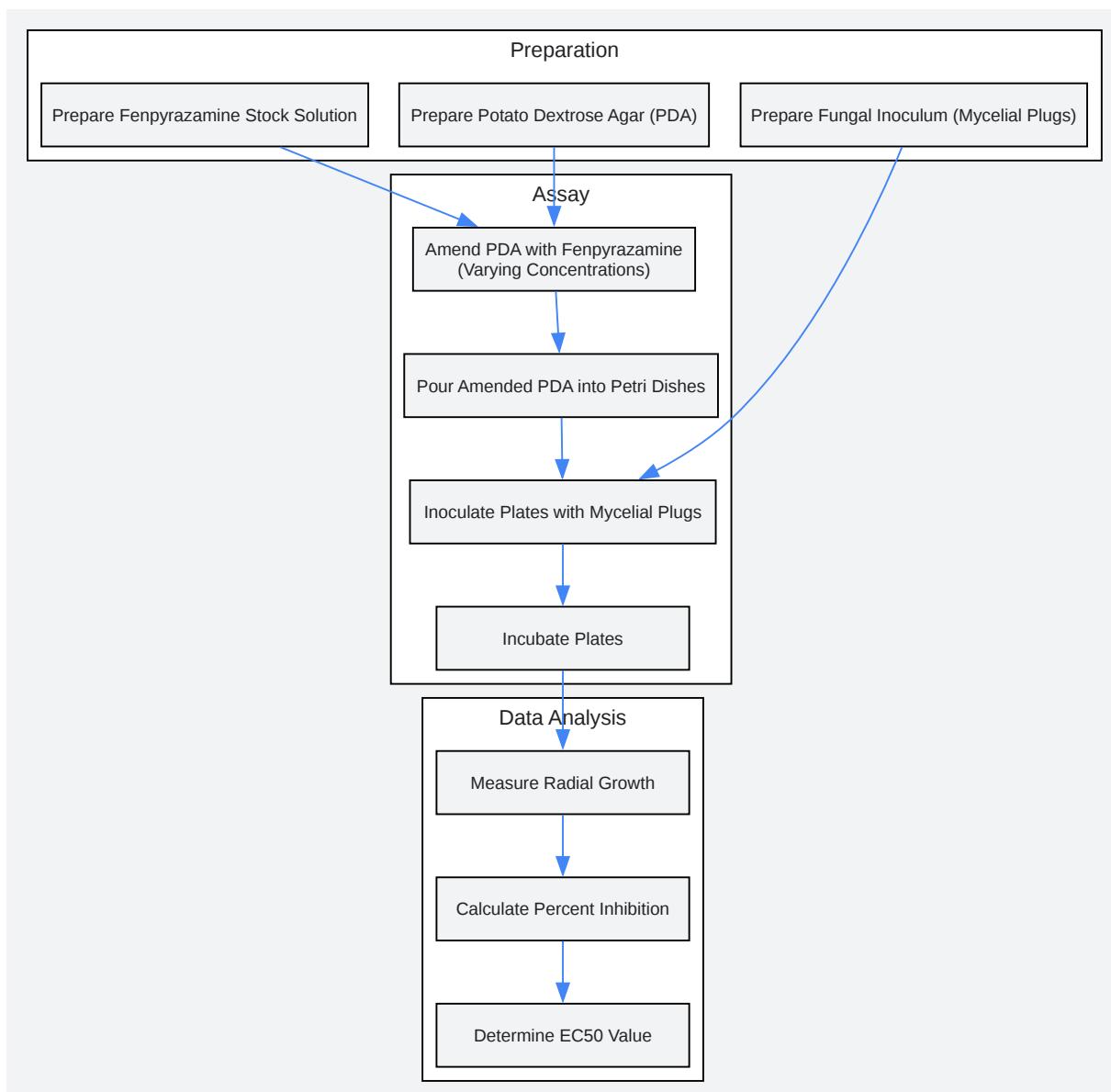
The in vitro antifungal activity of **fenpyrazamine** against key Sclerotiniaceae species is summarized in the table below. The data is primarily derived from mycelial growth inhibition assays on potato dextrose agar (PDA).

Fungal Species	Common Disease	EC50 (mg/L)	EC90 (mg/L)	Reference
Botrytis cinerea	Gray Mold	0.020	0.14	[1]
Botrytis allii	Neck Rot	0.030	0.67	[1]
Sclerotinia sclerotiorum	White Mold	0.1	Not Reported	[1][4]
Monilinia laxa	Brown Rot	0.02	Not Reported	[1]

Table 1: In vitro Antifungal Activity of **Fenpyrazamine** against Sclerotiniaceae Species.

It is important to note that resistance to **fenpyrazamine** has been reported in some populations of *Botrytis cinerea*.^{[5][6][7][8]} In studies on resistant isolates from strawberry fields in Spain, EC50 values for sensitive isolates ranged from 0.02 to 1.3 µg/ml, while resistant isolates exhibited EC50 values from 50.1 to 172.6 µg/ml.^{[5][6]} This highlights the importance of resistance management strategies in the application of **fenpyrazamine**.

Mechanism of Action


Fenpyrazamine's mode of action is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death.[4] **Fenpyrazamine** is classified under FRAC (Fungicide Resistance Action Committee) code 17.[1]

The inhibition of 3-keto reductase by **fenpyrazamine** has been confirmed through in vitro enzyme assays, with an IC₅₀ value of 0.15 µM against the 3-keto reductase of *Botrytis cinerea*. [1][2] Morphological changes observed in **fenpyrazamine**-treated fungi, such as the swelling of germ tubes, are consistent with the effects of other ergosterol biosynthesis inhibitors.[1][2][9]

Ergosterol Biosynthesis Pathway and Fenpyrazamine Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific step inhibited by **fenpyrazamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of the novel fungicide fenpyrazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Development of the novel fungicide fenpyrazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenpyrazamine|CAS 473798-59-3|Research Chemical [benchchem.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. First Report of Fenpyrazamine Resistance in Botrytis cinerea from Strawberry Fields in Spain [ihsm.uma-csic.es]
- 9. r4p-inra.fr [r4p-inra.fr]
- To cite this document: BenchChem. [Antifungal Spectrum of Fenpyrazamine Against Sclerotiniaceae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672532#antifungal-spectrum-of-fenpyrazamine-against-sclerotiniaceae>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com